molecular formula C9H13BO4 B1603166 2-(2-Methoxyethoxy)phenylboronic acid CAS No. 1122568-09-5

2-(2-Methoxyethoxy)phenylboronic acid

Cat. No. B1603166
M. Wt: 196.01 g/mol
InChI Key: FVUUWXVSSBFFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methoxyethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C9H13BO4 . It is used in various research applications .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyethoxy)phenylboronic acid” consists of a phenyl ring attached to a boronic acid group (BO3H2) and a 2-methoxyethoxy group . The average mass of the molecule is 196.008 Da .


Physical And Chemical Properties Analysis

“2-(2-Methoxyethoxy)phenylboronic acid” is a solid substance . It has a molecular weight of 196.01 . More specific physical and chemical properties like melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Wound Healing Applications

One study developed pH/glucose dual-responsive metformin-release hydrogel dressings enhanced with phenylboronic acid for diabetic foot wound healing. These hydrogels showed promising effects in reducing inflammation and enhancing angiogenesis, indicating a potential for chronic wound management in diabetic patients (Liang et al., 2022).

Supramolecular Chemistry

Phenylboronic acids, including derivatives like 2-(2-Methoxyethoxy)phenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These assemblies, obtained through O–H⋯N hydrogen bonds and C–H⋯O hydrogen bonding interactions, showcase the versatility of phenylboronic acids in constructing complex molecular structures (Pedireddi & Seethalekshmi, 2004).

Catalysis and Organic Synthesis

Research demonstrates the catalytic capabilities of phenylboronic acids in organic synthesis, such as the rhodium-catalyzed coupling of silylphenylboronic acids with alkynes, leading to the formation of benzosiloles. This showcases the role of phenylboronic acids in facilitating carbon-silicon bond cleavage and forming complex organic compounds (Tobisu et al., 2009).

Sensing and Detection

Phenylboronic acid derivatives are integral to the development of glucose-responsive materials, illustrating their potential in biomedical applications such as self-regulated insulin delivery systems. The unique glucose-sensing properties of these compounds make them suitable for use in physiological conditions, highlighting their relevance in diabetes management (Matsumoto, Yoshida, & Kataoka, 2004).

Nanotechnology

In the field of nanotechnology, phenylboronic acid-containing nanomaterials have been synthesized for various applications, including drug delivery and sensing. These materials, characterized by unique stimuli-responsive properties, open up new avenues for the development of smart nanoscale devices (Hasegawa, Nishida, & Vlies, 2015).

Safety And Hazards

The safety data sheet indicates that “2-(2-Methoxyethoxy)phenylboronic acid” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

[2-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUUWXVSSBFFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595571
Record name [2-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Methoxyethoxy)phenyl)boronic acid

CAS RN

1122568-09-5
Record name [2-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the compound of step 1 (2.20 g, 7.91 mmol) in toluene (20 ml) and THF (4 ml) was added triisopropyl borate (2.19 ml, 9.49 mmol), and the mixture was cooled to −78° C. n-Butyllithium (3.79 ml, 9.49 mmol, 2.5 M in hexane) was added dropwise and the reaction mixture was stirred at −78° C. for 1.5 h. The cooling bath was removed and the reaction mixture was allowed to warm to −20° C. Then 2 N hydrochloric acid (7 ml) was added. When the mixture had reached room temperature, water and EA were added. The organic layer was separated, dried over sodium sulfate, filtered and evaporated in vacuo. The residue was purified by silica gel chromatography (EA/HEP 1:4). 766 mg of the title compound were obtained.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.19 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.79 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.